molecular formula C12H16N6S B1519576 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 1096943-32-6

4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

Cat. No.: B1519576
CAS No.: 1096943-32-6
M. Wt: 276.36 g/mol
InChI Key: GHRLROGRYATDON-UHFFFAOYSA-N
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Description

4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H16N6S and its molecular weight is 276.36 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine is a novel heterocyclic organic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This compound features a unique structure combining piperazine, pyrimidine, and thiazole motifs, which are known for their diverse biological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structure and Composition

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16N4S
  • Molecular Weight : 244.35 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC12H16N4S
Molecular Weight244.35 g/mol
IUPAC NameThis compound
AppearancePowder
Storage Temperature4 °C

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and piperazine have been reported to inhibit the growth of various bacterial strains. A study focusing on related compounds demonstrated their effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) through mechanisms such as DNA gyrase inhibition and cell membrane disruption .

The proposed mechanism of action for this compound includes:

  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of DNA Gyrase : The compound may inhibit DNA gyrase activity, crucial for bacterial DNA replication and repair .
  • Uptake into Microbial Cells : The positive ionic form of the compound facilitates its uptake into microbial cells due to the negatively charged nature of bacterial cell walls .

Table 2: Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Methicillin-resistant S. aureus16 µg/mL
Escherichia coli32 µg/mL

Study on Antimicrobial Properties

A comprehensive study investigated the antimicrobial efficacy of a related thiazole-piperazine compound against various pathogens. The findings indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on MRSA strains. The study utilized fluorescence microscopy to confirm cellular uptake and transmission electron microscopy (TEM) to visualize structural changes in treated bacteria .

Research Findings

Further research is needed to fully elucidate the biological activity of this compound. Preliminary findings suggest that it could serve as a lead compound for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Properties

IUPAC Name

4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6S/c13-11-16-10(9-19-11)8-17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,9H,4-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRLROGRYATDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)N)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
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4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
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4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
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4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
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4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Reactant of Route 6
4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.